

# discovery and first synthesis of 2,5-Dichloropyridin-3-ol

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## Compound of Interest

Compound Name: 2,5-Dichloropyridin-3-ol

Cat. No.: B1311167

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## Technical Whitepaper: Synthesis of 2,5-Dichloropyridine

A Note on **2,5-Dichloropyridin-3-ol**: Comprehensive searches for the discovery and initial synthesis of **2,5-Dichloropyridin-3-ol** did not yield specific documented pathways for this exact molecule. It is possible that this compound is a less common tautomer or not widely reported in scientific literature. This guide will, therefore, focus on the synthesis of the closely related and industrially significant compound, 2,5-Dichloropyridine, with a particular emphasis on a synthetic route that proceeds through a dihydroxypyridine intermediate, a structure chemically similar to the requested compound.

## Introduction

2,5-Dichloropyridine is a pivotal intermediate in the manufacturing of a variety of commercial products, including pharmaceuticals and agrochemicals. For instance, it is a key building block for certain insecticides and herbicides. This document provides a detailed technical overview of a modern and efficient synthesis route for 2,5-Dichloropyridine, designed for researchers, chemists, and professionals in the field of drug development and chemical manufacturing.

## Core Synthesis Pathway: From Diethyl Maleate to 2,5-Dichloropyridine

The featured synthesis is a multi-step process that begins with the condensation of diethyl maleate and nitromethane, followed by hydrogenation and cyclization to form 2,5-dihydroxypyridine. The final step is the chlorination of this intermediate to yield 2,5-Dichloropyridine.

## Experimental Protocols

### Part 1: Synthesis of 2,5-Dihydroxypyridine

This initial phase of the synthesis focuses on the creation of the key intermediate, 2,5-dihydroxypyridine.

#### Materials:

- Diethyl maleate
- Nitromethane
- 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Methanol
- Palladium on carbon (Pd/C) catalyst
- Methyl tertiary butyl ether (MTBE)

#### Procedure:

- To a 500 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, add diethyl maleate (86.1 g, 0.5 mol), nitromethane (30.5 g, 0.5 mol), and DBU (1.8 g).
- Heat the mixture with stirring to 65-70 °C and maintain this temperature for 5 hours.
- After the reaction, cool the mixture to 20-25 °C.
- Add methanol (200 g) and a palladium on carbon catalyst (1.8 g) to the flask.
- Pressurize the flask with hydrogen gas to 0.1-0.3 MPa.

- Heat the reaction mixture to 30-35 °C and stir for 10 hours.
- Once the reaction is complete, replace the hydrogen atmosphere with nitrogen gas three times.
- Filter the reaction mixture to remove the catalyst.
- Concentrate the filtrate by evaporation to dryness.
- Add methyl tertiary butyl ether (100 g) to the residue and recrystallize to obtain 2,5-dihydroxypyridine as a light yellow solid.

## Part 2: Synthesis of 2,5-Dichloropyridine

This section details the final chlorination step to produce 2,5-Dichloropyridine.

### Materials:

- 2,5-Dihydroxypyridine (from Part 1)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Ice water
- 40% aqueous sodium hydroxide solution
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated brine solution
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

### Procedure:

- In a 500 ml four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (200 g) and 2,5-dihydroxypyridine (22.0 g, 0.2 mol).
- After the reaction, recover the excess phosphorus oxychloride by distillation under reduced pressure.

- Slowly pour the residue into 300 g of ice water with stirring.
- Neutralize the mixture to a pH of 7-9 with a 40% aqueous sodium hydroxide solution.
- Extract the product three times with 50 g of dichloromethane each time.
- Combine the organic phases and wash with 30 g of saturated brine solution.
- Dry the organic phase with 5 g of anhydrous sodium sulfate.

## Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 2,5-Dihydroxypyridine

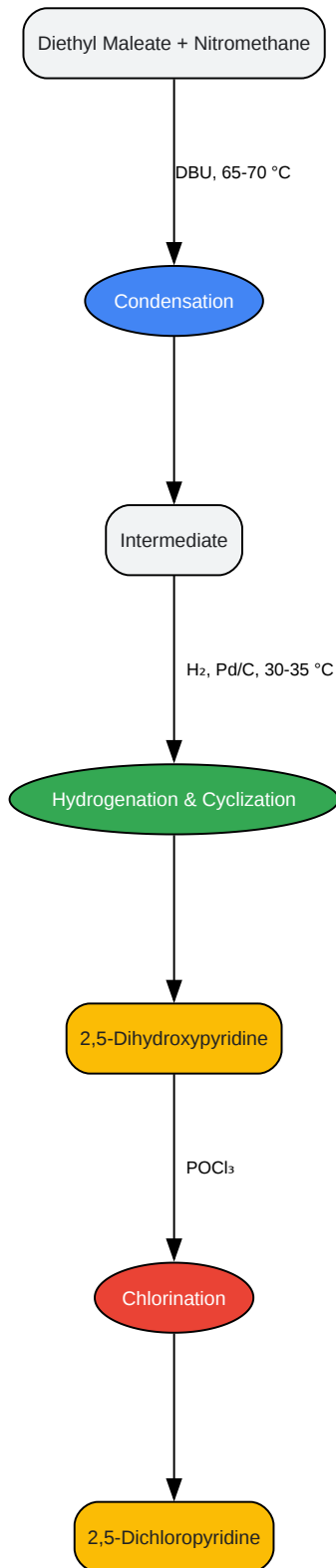
Reactant/Product	Molecular Weight (g/mol)	Moles (mol)	Mass (g)
Diethyl maleate	172.18	0.5	86.1
Nitromethane	61.04	0.5	30.5
2,5-Dihydroxypyridine	111.09	~0.46 (yield dependent)	~51.1 (assuming 92% yield)

Table 2: Reactant and Product Quantities for the Synthesis of 2,5-Dichloropyridine

Reactant/Product	Molecular Weight (g/mol)	Moles (mol)	Mass (g)
2,5-Dihydroxypyridine	111.09	0.2	22.0
Phosphorus oxychloride	153.33	1.30	200
2,5-Dichloropyridine	147.99	~0.19 (yield dependent)	~28.1 (assuming 95% yield)

## Mandatory Visualization

## Synthesis Pathway of 2,5-Dichloropyridine

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Caption: Synthesis Pathway of 2,5-Dichloropyridine.

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